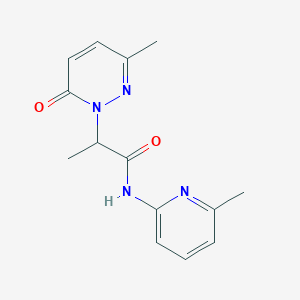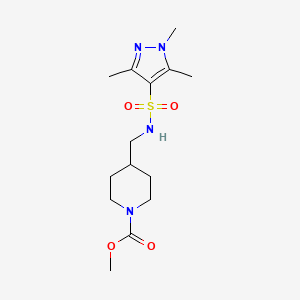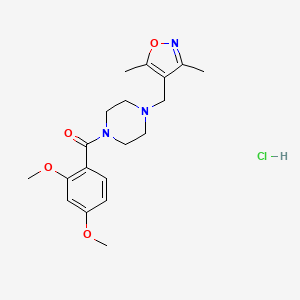![molecular formula C18H13BrClN3O2 B2936907 N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide CAS No. 1062125-96-5](/img/structure/B2936907.png)
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the inhibition of specific enzymes that are involved in cell growth and proliferation. This compound targets the DNA replication and repair mechanisms of cancer cells, leading to their death. In addition, this compound also targets the metabolic pathways of infectious agents, leading to their inhibition.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound also inhibits the growth and replication of infectious agents, such as bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, making it suitable for various experiments. In addition, this compound has a low toxicity level, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide. One potential direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of more efficient synthesis methods for this compound, which may improve its efficacy in various experiments. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Conclusion:
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide is a chemical compound that has potential applications in various scientific fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The future directions for the study of this compound include investigating its potential use in the treatment of other diseases, developing more efficient synthesis methods, and exploring its use in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide involves the reaction of 2-bromoaniline with 2-chloro-4-formylquinoline in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has also been studied for its potential use in the treatment of infectious diseases, such as malaria and tuberculosis.
Propriétés
IUPAC Name |
N-[2-(2-bromoanilino)-2-oxoethyl]-2-chloroquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2/c19-13-6-2-4-8-15(13)23-17(24)10-21-18(25)12-9-16(20)22-14-7-3-1-5-11(12)14/h1-9H,10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQMSAUVFHPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)NCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)

![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)




![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)

![N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2936841.png)


![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936847.png)